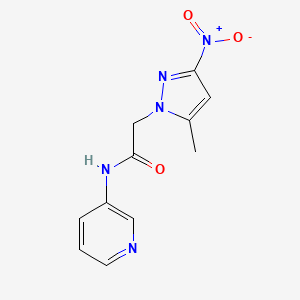![molecular formula C20H12ClN3O4 B6115414 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B6115414.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under various reaction conditions. One common method involves the use of 2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide in the presence of a BF3·Et2O catalyst and 1,4-dioxane as a solvent, resulting in a cyclization reaction that yields the desired benzoxazole derivative .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of ionic liquid catalysts and nanocatalysts, are being explored to make the production process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products Formed
Reduction of the nitro group: Results in the formation of an amino derivative.
Substitution of the chloro group: Leads to the formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly against human tumor cell lines.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Propriétés
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O4/c21-16-9-8-14(24(26)27)11-15(16)19(25)22-13-5-3-4-12(10-13)20-23-17-6-1-2-7-18(17)28-20/h1-11H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTJYJLSLTZNSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-N,2-dimethylpropan-1-amine](/img/structure/B6115354.png)
![Ethyl 2-[2-(dimethylamino)-2-oxoethyl]sulfanylbenzimidazole-1-carboxylate](/img/structure/B6115355.png)
![7-cyclopentyl-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6115363.png)
![N-(2,5-dimethylphenyl)-N',N'-dimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfamide](/img/structure/B6115371.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-[(diisobutylamino)sulfonyl]benzoate](/img/structure/B6115380.png)
![4-AMINO-3-{[2-(1H-IMIDAZOL-4-YL)ETHYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE](/img/structure/B6115383.png)
![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-thienyl)acetamide](/img/structure/B6115384.png)


![METHYL 3-[(2-FURYLCARBONYL)AMINO]-4-PIPERIDINOBENZOATE](/img/structure/B6115406.png)
![N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine](/img/structure/B6115415.png)
![3-(4-ETHOXYPHENYL)-3-[(4-NITROPHENYL)FORMAMIDO]PROPANOIC ACID](/img/structure/B6115420.png)
![N,N-dimethyl-5-({methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}methyl)-1,3-thiazol-2-amine](/img/structure/B6115428.png)
